molecular formula C7H8N2O3 B6246292 methyl 6-hydroxy-5-methylpyridazine-3-carboxylate CAS No. 2680529-61-5

methyl 6-hydroxy-5-methylpyridazine-3-carboxylate

Cat. No.: B6246292
CAS No.: 2680529-61-5
M. Wt: 168.15 g/mol
InChI Key: PBMVRITXAXWCSQ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base, followed by hydrolysis and methylation steps. The reaction conditions often require refluxing the mixture and using catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of methyl 6-oxo-5-methylpyridazine-3-carboxylate.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but lacking the hydroxyl and carboxylate groups.

    Pyridazinone: A derivative with a carbonyl group at the 3-position instead of a carboxylate group.

    Methyl 5-methylpyridazine-3-carboxylate: Similar structure but without the hydroxyl group.

Uniqueness

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

2680529-61-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(7(11)12-2)8-9-6(4)10/h3H,1-2H3,(H,9,10)

InChI Key

PBMVRITXAXWCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C(=O)OC

Purity

95

Origin of Product

United States

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